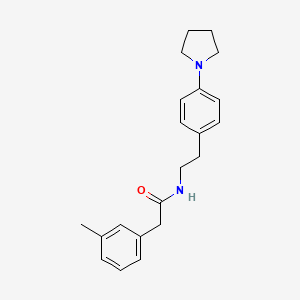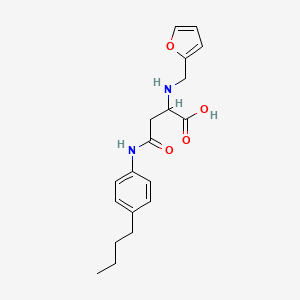![molecular formula C21H20N2O2S B2936783 2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300571-89-5](/img/structure/B2936783.png)
2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthalene and thiophene rings, the introduction of the acetamido group, and the fusion of these components. The exact synthesis process would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thiophene rings would contribute to the compound’s aromaticity, while the acetamido group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include substitution reactions on the aromatic rings, reactions involving the acetamido group, or reactions that alter the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could affect its solubility and stability, while the acetamido group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been involved in the synthesis and characterization of various heterocyclic compounds. For instance, research has demonstrated the synthesis of compounds with potential anticancer properties through a series of synthesis steps starting from basic materials like o-phenylenediamine and naphtene-1-acetic acid. These compounds are characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis to determine their structure and potential biological activities (Salahuddin et al., 2014).
Anticancer Evaluation
The synthesized compounds from the base structure of 2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been evaluated for their in vitro anticancer activities. For example, specific derivatives have shown promising activity against breast cancer cell lines, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Salahuddin et al., 2014).
Antimicrobial and Docking Studies
Other research avenues have explored the antimicrobial properties of derivatives synthesized from the compound, alongside performing molecular docking studies to understand their interaction with biological targets. These studies contribute to the broader understanding of how such compounds could be utilized in combating microbial infections and their potential mechanism of action (Talupur et al., 2021).
Heterocyclic Synthesis
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, its derivatives have been used to synthesize novel thiophene and benzothiophene derivatives with significant biological activities, showcasing the versatility of this compound in heterocyclic chemistry and its potential as a building block for various biologically active compounds (Mohareb et al., 2004).
Anti-Inflammatory Applications
In addition to anticancer and antimicrobial activities, derivatives of this compound have also been investigated for their anti-inflammatory properties. This indicates the potential of these compounds in the development of new anti-inflammatory drugs, contributing to the treatment of various inflammatory disorders (Radwan et al., 2009).
Mécanisme D'action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8, also known as JNK1, is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its target, MAPK8, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes it regulates.
Pharmacokinetics
Its molecular weight is310.37 , which is within the range generally favorable for oral bioavailability
Safety and Hazards
Orientations Futures
The future research directions for this compound could be diverse, depending on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propriétés
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c22-20(25)19-16-10-3-4-11-17(16)26-21(19)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNFKBRSTGIHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2936700.png)
![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)
![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
